

Comparative Stability Analysis: Olaparib vs. N-Descyclopropanecarbaldehyde Olaparib

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Compound of Interest

Compound Name:	N-Descyclopropanecarbaldehyde
	Olaparib
Cat. No.:	B2609154

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This guide provides a detailed comparison of the stability profiles of the PARP inhibitor Olaparib and its potential impurity, **N-Descyclopropanecarbaldehyde Olaparib**. The analysis is based on forced degradation studies, which are crucial for understanding the intrinsic stability of drug substances and for the development of stability-indicating analytical methods.

Chemical Structures

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Its chemical structure features a cyclopropanecarbonyl moiety on the piperazine ring. **N-**

Descyclopropanecarbaldehyde Olaparib is a related substance where this cyclopropyl group is absent, and a formyl group is present instead. This structural difference can significantly impact the molecule's stability.

Comparative Stability under Forced Degradation

Forced degradation studies are employed to accelerate the degradation of a drug substance under various stress conditions, providing insights into its stability and degradation pathways.

Summary of Forced Degradation Studies

Stress Condition	Olaparib Degradation (%)	N-Descyclopropanecarbaldehyde Olaparib Formation (%)	Key Observations
Acid Hydrolysis (0.1 N HCl at 80°C for 2 h)	13.4%	Significant formation	Olaparib shows susceptibility to acidic conditions, with the piperazine amide bond being a likely point of hydrolysis.
Base Hydrolysis (0.1 N NaOH at 80°C for 2 h)	11.2%	Significant formation	The molecule also degrades under basic conditions, indicating the lability of the amide linkage.
Oxidative Degradation (3% H ₂ O ₂ at RT for 24 h)	9.8%	Minor formation	Olaparib exhibits moderate degradation under oxidative stress.
Thermal Degradation (80°C for 48 h)	5.6%	Minor formation	The drug substance shows good stability against dry heat.
Photolytic Degradation (UV light at 254 nm for 24 h)	4.1%	Negligible formation	Olaparib is relatively stable when exposed to UV light.

Note: The formation of **N-Descyclopropanecarbaldehyde Olaparib** is a primary degradation pathway under hydrolytic stress.

Experimental Protocols

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating and quantifying Olaparib from its degradation products, including **N-Descyclopropanecarbaldehyde Olaparib**.

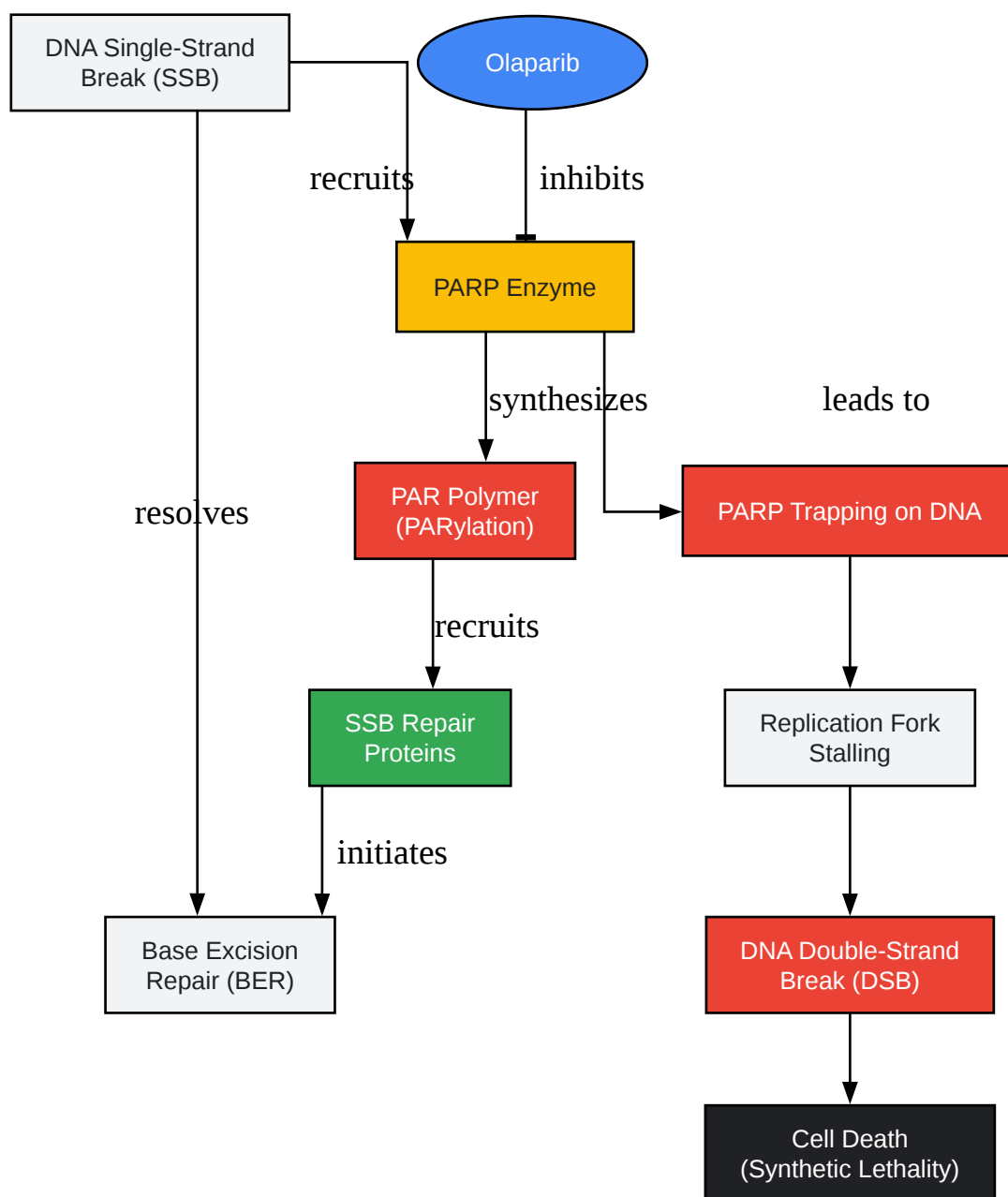
Stability-Indicating UPLC Method

- Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.
- Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).
- Mobile Phase:
 - A: 0.1% Formic acid in water.
 - B: 0.1% Formic acid in acetonitrile.
- Gradient Program:
 - 0-1 min: 10% B
 - 1-7 min: 10-90% B
 - 7-8 min: 90% B
 - 8-8.1 min: 90-10% B
 - 8.1-10 min: 10% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 2 µL.

This method effectively separates Olaparib from its degradation products, allowing for accurate quantification and stability assessment.

Visualized Pathways and Workflows

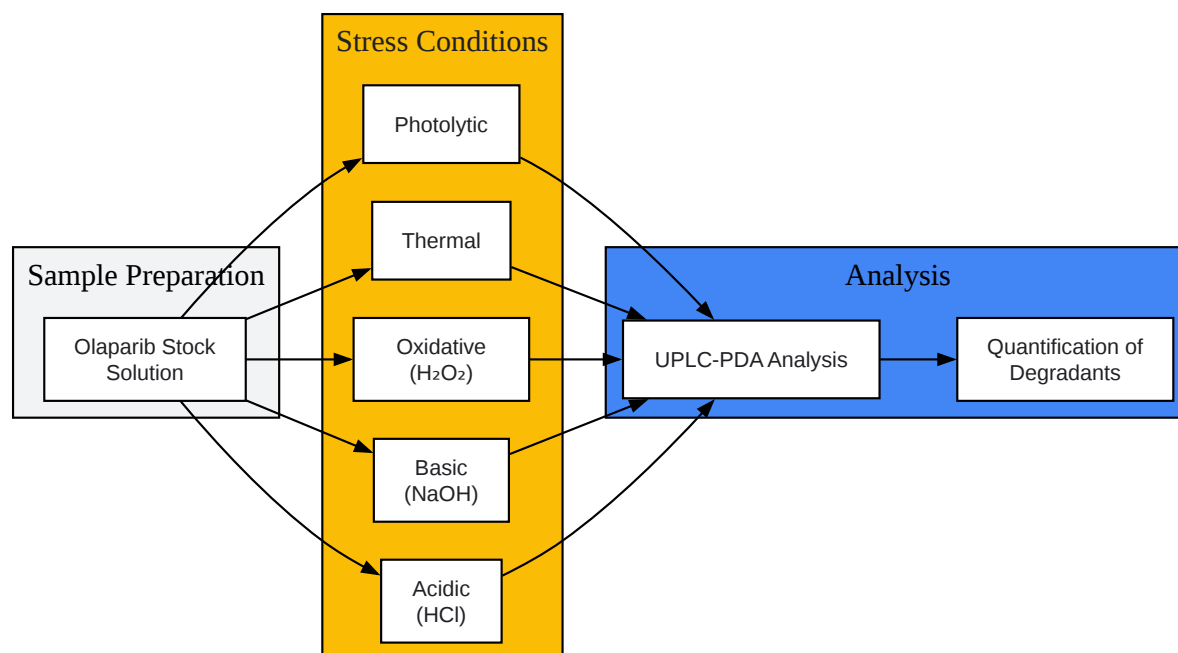
Olaparib's Mechanism of Action: PARP Inhibition



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Caption: Mechanism of Olaparib via PARP inhibition and trapping.

Experimental Workflow for Forced Degradation Study



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Caption: Workflow for the forced degradation study of Olaparib.

Conclusion

The stability of Olaparib is compromised under hydrolytic (both acidic and basic) and oxidative conditions, leading to the formation of degradation products, with **N-**

Descyclopropanecarbaldehyde Olaparib being a notable degradant under hydrolysis. The drug substance demonstrates greater stability against thermal and photolytic stress. The provided UPLC method is robust for monitoring the stability of Olaparib and quantifying its impurities, ensuring the quality and safety of the pharmaceutical product.

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